molecular formula C22H16ClN3O4 B6568842 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione CAS No. 923678-22-2

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione

Cat. No.: B6568842
CAS No.: 923678-22-2
M. Wt: 421.8 g/mol
InChI Key: UAQZZMWKLNPMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a pyridopyrimidine derivative featuring a benzodioxolylmethyl group at position 3 and a 2-chlorophenylmethyl substituent at position 1. Pyridopyrimidines are heterocyclic systems of pharmacological interest due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and microbial enzymes.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c23-16-5-2-1-4-15(16)12-25-17-6-3-9-24-20(17)21(27)26(22(25)28)11-14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQZZMWKLNPMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The primary result of AKOS021724128’s action is the inhibition of apoptosis in cells. By preventing the release of cytochrome C from mitochondria, AKOS021724128 inhibits the initiation of the intrinsic pathway of apoptosis. This can have significant implications for the treatment of diseases where apoptosis plays a key role, such as in certain types of cancer.

Biological Activity

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a synthetic organic molecule that has garnered attention due to its potential pharmacological applications. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₅H₁₃ClN₂O₃
  • Molecular Weight : 324.73 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Adenosine Receptors : The compound has shown affinity for A1 and A2A adenosine receptors. It acts as a multi-target ligand with IC₅₀ values ranging from 34 to 294 nM against these receptors .
  • Phosphodiesterase Inhibition : It has been identified as a potent inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. The inhibition of PDE10A is significant for modulating cyclic AMP levels in cells .

Biological Activity and Efficacy

The biological activity of the compound can be summarized based on various studies:

Pharmacological Evaluation

In vitro studies have demonstrated that the compound exhibits:

  • Selectivity : The compound shows a minimum twofold selectivity over other tested off-targets when interacting with adenosine receptors .
  • Efficacy : Compounds related to this structure have been evaluated for their ability to reduce cell proliferation in cancer models and to modulate inflammatory responses .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Research : A study indicated that derivatives of this compound could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Neuroprotection : Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. The results suggested that it could mitigate oxidative stress and improve neuronal survival .

Table 1: Biological Activity Summary

Activity TypeTargetIC₅₀ Value (nM)Selectivity
Adenosine ReceptorA1R34High
Adenosine ReceptorA2AR294Moderate
PhosphodiesterasePDE10A<10 μMHigh

Table 2: Case Study Outcomes

Study FocusModelOutcome
Cancer InhibitionXenograftReduced tumor growth
NeuroprotectionNeurodegeneration modelImproved neuronal survival

Comparison with Similar Compounds

Structural Analogues in Pyridopyrimidine and Thienopyrimidine Families

The following table summarizes key structural analogs and their distinguishing features:

Compound Name/ID Substituents/Ring System Molecular Formula Key Properties/Activities Reference
Target Compound 3-(Benzodioxol-5-yl)methyl, 1-(2-chlorophenyl)methyl C₂₂H₁₆ClN₃O₄ Not explicitly reported in evidence -
3-[(3-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione 3-Fluorophenyl, 5-methoxy, 1-methyl C₁₆H₁₄FN₃O₃ Structural analog with fluorophenyl group
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine core, thiazole substituent C₁₇H₁₄N₄O₂S₂ Antimicrobial (S. aureus activity > Metronidazole)
Chromeno[4,3-d]pyrimidine (Piperidinophenyl derivative) Chromene-fused pyrimidine, piperidine substituent C₁₉H₁₉N₃O₂S Computationally predicted drug-like properties, oral bioavailability
53g (Pyrido[3,4-d]pyrimidinone) Benzo[d][1,3]dioxol-5-ylmethyl-piperidine side chain C₂₄H₂₄N₆O₃ Synthetic intermediate with benzodioxolyl group
Key Observations:

Substituent Effects: The 2-chlorophenylmethyl group in the target compound may enhance lipophilicity compared to fluorophenyl or methoxy-substituted analogs (e.g., compounds in ). Chlorinated aromatic groups are often associated with improved membrane permeability and target binding.

Chromenopyrimidines () demonstrate favorable drug-like properties computationally, implying that fused-ring systems in the target compound might similarly align with Lipinski’s rules for oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.